![molecular formula C17H14OS2 B13104285 2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13104285.png)
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde is an organic compound with the molecular formula C17H16OS It is a complex molecule featuring both a methanethioyl group and a thiobenzaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(4-Methanethioylphenyl)propanoyl chloride, which is then reacted with thiobenzaldehyde under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the methanethioyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methanethioyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with protein structures, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-(4-Methylphenyl)propanoyl]benzenecarbothialdehyde: Similar in structure but with a methyl group instead of a methanethioyl group.
3-[4-(2-Methylpropyl)phenyl]propanoic Acid: Another related compound with a different functional group arrangement.
Uniqueness
2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both a methanethioyl group and a thiobenzaldehyde group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with biological molecules are desired.
Eigenschaften
Molekularformel |
C17H14OS2 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-[3-(4-methanethioylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H14OS2/c18-17(16-4-2-1-3-15(16)12-20)10-9-13-5-7-14(11-19)8-6-13/h1-8,11-12H,9-10H2 |
InChI-Schlüssel |
SZDADOWIIAHXAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=S)C(=O)CCC2=CC=C(C=C2)C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
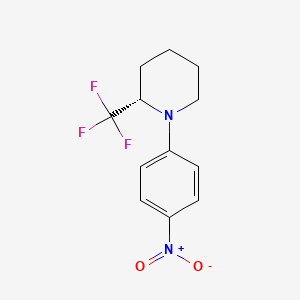
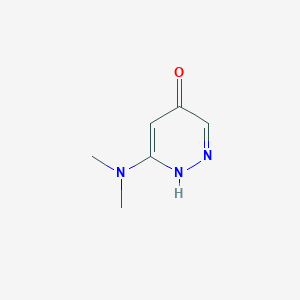
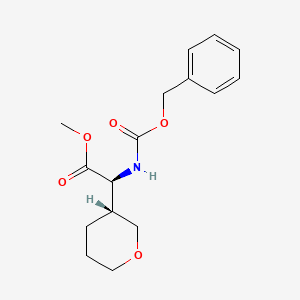

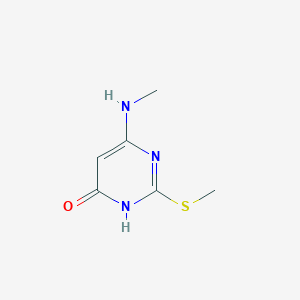
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
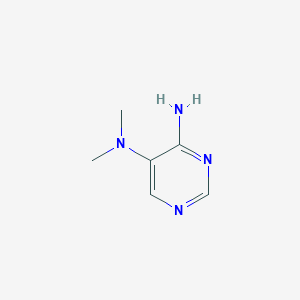
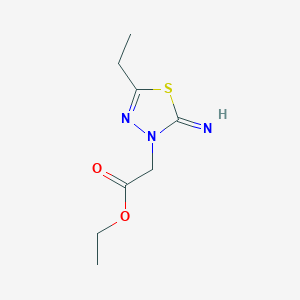
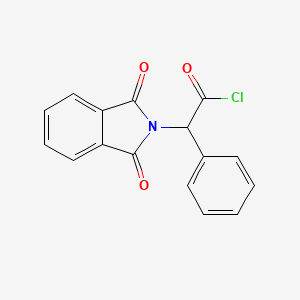
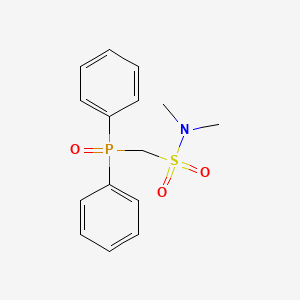
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
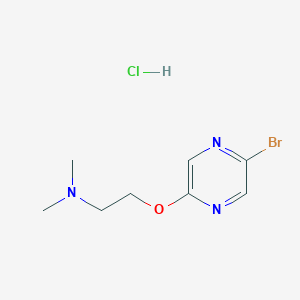
![6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104273.png)
